Calcium ionophore IV
Description
The Central Role of Intracellular Calcium in Cellular Processes
Intracellular calcium (Ca2+) is a universal second messenger that governs a vast array of cellular functions. wikipedia.orgnih.gov The concentration of cytosolic Ca2+ is meticulously regulated, typically maintained at a resting level of approximately 100 nM, which is thousands of times lower than the extracellular concentration. wikipedia.org This steep electrochemical gradient allows for rapid and transient increases in intracellular Ca2+ upon stimulation, triggering a cascade of signaling events.
These Ca2+ signals are fundamental to processes such as muscle contraction, neurotransmitter release, gene expression, cell proliferation, and apoptosis. wikipedia.orgusp.br The information encoded within these calcium signals is deciphered by a host of intracellular Ca2+-binding proteins, which in turn modulate the activity of various enzymes and other effector proteins. nih.gov The spatiotemporal complexity of Ca2+ signals enables the specific regulation of numerous, and at times opposing, cellular responses. frontiersin.org Dysregulation of Ca2+ homeostasis is implicated in a variety of pathological conditions, underscoring its critical role in maintaining cellular health. usp.brfrontiersin.org
Definition and Mechanism of Calcium Ionophores as Experimental Tools
Calcium ionophores are lipid-soluble molecules that facilitate the transport of calcium ions across biological membranes, which are typically impermeable to them. wikipedia.org In academic research, they serve as indispensable experimental tools to artificially elevate intracellular Ca2+ concentrations, thereby allowing scientists to probe the roles of calcium in various cellular pathways. wikipedia.orgrpicorp.com
Calcium Ionophore IV (A23187) acts as a mobile ion carrier. wikipedia.org It forms a stable 2:1 complex with divalent cations, particularly Ca2+, rendering them soluble in the lipid bilayer of membranes. sigmaaldrich.comsigmaaldrich.com This complex can then diffuse across the membrane, effectively shuttling Ca2+ into the cytoplasm from the extracellular space or releasing it from intracellular stores like the endoplasmic reticulum. researchgate.netfrontiersin.org It is important to note that while highly selective for Ca2+, A23187 can also transport other divalent cations like Mg2+ and Mn2+, though with different affinities. wikipedia.org
The action of calcium ionophores like A23187 is not solely based on direct ion transport. Research has shown that the resulting Ca2+ signal can be composed of multiple components. These include the activation of native plasma membrane Ca2+ channels and the phospholipase C-dependent mobilization of Ca2+ from intracellular stores. researchgate.netnih.gov
Historical Context and Evolution of this compound (e.g., A23187) in Research
Calcium Ionophore A23187, also known as Calcimycin (B1668216), was isolated from the bacterium Streptomyces chartreusensis in 1972. usbio.netnih.gov Its discovery provided researchers with a powerful new tool to manipulate intracellular calcium levels and investigate the downstream consequences. Initially recognized for its antibiotic properties against Gram-positive bacteria and fungi, its primary value in research quickly became its ionophoric activity. wikipedia.orgsjtu.edu.cn
Since its discovery, A23187 has been utilized in thousands of scientific publications to explore a wide range of biological phenomena. nih.govsjtu.edu.cn Its applications have evolved from initial studies on basic cellular processes to more complex investigations into areas such as apoptosis, signal transduction, and in vitro fertilization. wikipedia.orgfrontiersin.org The development of derivatives, such as a 4-brominated analog, and its use in innovative applications like drug delivery systems, highlight its continued relevance and adaptability as a research tool. wikipedia.org
Scope and Significance of Academic Inquiry into this compound
The academic inquiry into this compound is extensive, reflecting its versatility as a research tool. It is widely used to:
Induce and study Ca2+-dependent cellular processes like secretion, contraction, and apoptosis. rpicorp.com
Investigate the mechanisms of signal transduction pathways that are modulated by intracellular calcium. rpicorp.com
Serve as a positive control in experiments measuring intracellular calcium mobilization.
Explore the consequences of prolonged elevated intracellular Ca2+ levels, including cellular stress and cytotoxicity. researchgate.net
Facilitate oocyte activation in assisted reproductive technologies, particularly in cases of fertilization failure. frontiersin.orgnih.govfrontiersin.org
The significance of A23187 in research lies in its ability to bypass the physiological signaling cascades that normally lead to an increase in intracellular calcium. This allows for the direct investigation of the effects of elevated Ca2+, isolating it from other signaling events. This has been instrumental in dissecting the intricate roles of calcium in both normal physiology and in various disease states.
Detailed Research Findings
Research utilizing this compound has yielded significant insights into cellular function. For instance, studies have demonstrated its ability to induce apoptosis in certain cell lines, such as mouse lymphoma cells, while paradoxically preventing it in others. wikipedia.org It has also been shown to uncouple oxidative phosphorylation and inhibit mitochondrial ATPase activity, highlighting its impact on cellular energy metabolism. wikipedia.orgsigmaaldrich.com
In the field of immunology, A23187, often in combination with phorbol (B1677699) esters, is used to stimulate T-lymphocytes, leading to the production of cytokines like Interleukin-2 (B1167480) (IL-2). nih.gov This application has been crucial for understanding the signaling requirements for T-cell activation.
Recent research has also explored the fluorescent properties of A23187 itself. Under certain conditions, it can form brightly fluorescent cytoplasmic bodies, termed "I-Bodies," which are linked to cellular stress and disturbances in calcium homeostasis, suggesting its potential as a biomarker. researchgate.net
Furthermore, in the context of assisted reproduction, numerous studies have investigated the use of A23187 for artificial oocyte activation (AOA) following intracytoplasmic sperm injection (ICSI). frontiersin.orgnih.govfrontiersin.orgoup.comjournalagent.comfrontiersin.org These studies have shown that A23187 can effectively increase fertilization rates and improve embryo development in cases of previous fertilization failure. frontiersin.orgjournalagent.com
Compound Information
| Compound Name | Synonyms |
| This compound | A23187, Calcimycin, Antibiotic A23187 |
| Interleukin-2 | IL-2 |
| Magnesium | Mg2+ |
| Manganese | Mn2+ |
| Phorbol Myristate Acetate (B1210297) | PMA |
| Ionomycin (B1663694) | - |
| Strontium | Sr2+ |
| Topotecan | - |
Table of Chemical and Physical Properties of this compound (A23187)
| Property | Value | Source |
| IUPAC Name | 5-(methylamino)-2-({(2R,3R,6S,8S,9R,11R)-3,9,11-trimethyl-8-[(1S)-1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid | wikipedia.org |
| CAS Number | 52665-69-7 | wikipedia.orgrpicorp.com |
| Molecular Formula | C₂₉H₃₇N₃O₆ | wikipedia.orgrpicorp.com |
| Molar Mass | 523.630 g·mol⁻¹ | wikipedia.org |
| Solubility | Soluble in DMSO, methanol, and methylene (B1212753) chloride | rpicorp.com |
| Storage Temperature | -20°C | rpicorp.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-53(46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51(55)47-57-48-52(56)54(49-41-35-33-36-42-49)50-43-37-34-38-44-50/h49-50H,3-48H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKVTAGSOWKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)N(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345108 | |
| Record name | Calcium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126572-74-5 | |
| Record name | Calcium ionophore IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Cellular Permeability
Direct Transmembrane Transport of Divalent Cations
The principal function of Calcium Ionophore IV is the direct transport of divalent cations, most notably calcium (Ca²⁺), across lipid membranes.
This compound facilitates the diffusion of calcium ions across lipid bilayers, a process that does not require metabolic energy. As a mobile carrier, the ionophore, which is dissolved within the membrane, binds to a Ca²⁺ ion from the aqueous solution at the membrane surface. This binding creates a neutral or charge-dispersed, lipophilic complex. The ionophore-ion complex can then diffuse through the hydrophobic core of the membrane to the opposite side. There, it releases the calcium ion into the aqueous environment, and the free ionophore diffuses back to the original side, ready to transport another ion. This mechanism allows the ionophore to shuttle ions down their electrochemical gradient.
A defining characteristic of this compound is its remarkably high selectivity for calcium ions. This property is crucial for its use in sensors that must accurately measure calcium levels without interference from other cations. Research has quantified this selectivity, showing a strong preference for Ca²⁺ over other common physiological ions. One study demonstrated that it could be used in the development of a magnesium-selective sensor by carefully controlling the ionophore concentration on an electrode surface, which takes advantage of different binding stoichiometries for Mg²⁺ and Ca²⁺. researchgate.net However, its primary and most widely documented role is as a highly selective Ca²⁺ ionophore.
The selectivity of an ionophore is a measure of its preference for a primary ion over an interfering ion. For this compound, the selectivity for Ca²⁺ is significantly higher than for other divalent and monovalent cations.
Table 1: Ion Selectivity of this compound This table presents the selectivity factor of this compound for Calcium (Ca²⁺) relative to other common cations. A higher value indicates a stronger preference for Ca²⁺.
| Interfering Ion | Selectivity Factor (approximate) |
| Magnesium (Mg²⁺) | 10,000 |
| Sodium (Na⁺) | 1,000,000 |
| Potassium (K⁺) | 100,000,000 |
| Data sourced from product information for Selectophore™ grade this compound. |
Facilitated Diffusion Across Lipid Bilayers
Influence on Intracellular Calcium Stores
While many calcium ionophores, such as A23187 and ionomycin (B1663694), are widely used in cell biology research to release calcium from intracellular stores like the endoplasmic reticulum and to study mitochondrial calcium dynamics, there is a lack of available scientific literature detailing similar biological studies specifically using this compound (ETH 5234). Its research applications are predominantly in the field of electrochemical sensing.
There are no specific research findings available that describe the effects of this compound on calcium release from the endoplasmic reticulum.
There are no specific research findings available that describe the effects of this compound on mitochondrial calcium homeostasis.
Endoplasmic Reticulum Calcium Release
Modulation of Endogenous Calcium Transport Systems
There is no available research data on the modulation of endogenous calcium transport systems, such as plasma membrane pumps or exchangers, by this compound.
Interaction with Plasma Membrane Calcium Channels
This compound does not interact with plasma membrane calcium channels (such as voltage-gated Ca²⁺ channels or TRP channels) in the manner of a ligand that binds to and either opens or blocks the channel. Instead, its mechanism bypasses these protein-based channels entirely. By dissolving into the plasma membrane, it creates a private, lipid-soluble pathway for Ca²⁺ to enter the cell, moving down its electrochemical gradient.
This function is a direct result of its chemical nature as a lipophilic ionophore. Its operation is independent of the cell's native channel machinery, providing an artificial route for calcium influx. This property is leveraged in research to raise intracellular calcium levels for experimental purposes, distinct from stimulating the cell's own physiological calcium entry pathways. nih.gov
Effects on Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Activity
Direct modulatory effects of this compound on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump have not been specifically documented in available research. The SERCA pump's primary function is to actively transport calcium from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum (SR/ER), maintaining a low cytosolic Ca²⁺ concentration.
The action of this compound can indirectly influence SERCA's activity by altering the calcium gradients across the SR/ER membrane. By creating a passive leak of Ca²⁺ from the SR/ER lumen into the cytoplasm, the ionophore can counteract the pump's activity. In experimental settings, other ionophores like A23187 are often used in SERCA activity assays to make the SR membrane fully permeable to Ca²⁺. This prevents the build-up of a Ca²⁺ gradient that would otherwise cause back-inhibition of the pump, thereby allowing for the measurement of its maximum enzymatic activity. While ETH 5234 is not commonly cited for this specific application, its fundamental ionophoretic properties would allow it to function in a similar capacity.
Coupling with Store-Operated Calcium Entry (SOCE) Mechanisms
Store-Operated Calcium Entry (SOCE) is a crucial cellular mechanism for replenishing calcium in the endoplasmic reticulum after its depletion. nih.gov The process is initiated when a sensor protein in the ER, typically STIM1, detects low luminal Ca²⁺ levels. This detection triggers a conformational change in STIM1, causing it to interact with and open ORAI1 channels in the plasma membrane, allowing extracellular calcium to flow into the cell. nih.gov
Calcium ionophores are standard pharmacological tools used to experimentally activate SOCE. By artificially depleting the ER calcium stores—transporting Ca²⁺ from the lumen into the cytosol—an ionophore can trigger the exact conditions needed to initiate the STIM-ORAI signaling cascade. Although direct studies detailing the use of this compound specifically for inducing SOCE are not prominent, its established function as a Ca²⁺ transporter across lipid membranes makes it a potential tool for this purpose. Its ability to deplete intracellular stores is the key prerequisite for activating this pathway. nih.gov
Table 2: Ion Selectivity of this compound This table presents the compound's high selectivity for calcium over other common cations, a defining characteristic.
| Ion Comparison | Selectivity Factor (approximate) | Reference |
|---|---|---|
| Ca²⁺ over Mg²⁺ | 10,000 | |
| Ca²⁺ over Na⁺ | 1,000,000 | |
| Ca²⁺ over K⁺ | 100,000,000 |
Table 3: Summary of Molecular Interactions This table summarizes the mode of action of this compound with respect to key cellular components.
| Cellular Component/Process | Nature of Interaction with this compound |
|---|---|
| Plasma Membrane Calcium Channels | Bypasses endogenous protein channels by creating an independent, lipid-soluble transport pathway for Ca²⁺. |
| SERCA | No direct documented effect. Indirectly impacts SERCA function by altering Ca²⁺ gradients across the SR/ER membrane. |
| SOCE | Can serve as an experimental tool to induce SOCE by artificially depleting ER Ca²⁺ stores, which is the primary trigger for the pathway. |
Calcium Ionophore Iv Induced Cellular Signaling and Regulatory Pathways
Activation of Calcium-Dependent Enzymes and Proteins
The sudden rise in intracellular Ca2+ triggered by an ionophore leads to the activation of numerous enzymes and proteins that have Ca2+-binding domains. These proteins act as sensors that translate the calcium signal into downstream cellular responses.
Calmodulin and Calmodulin-Dependent Protein Kinases (CaMK)
Upon an increase in intracellular Ca2+, one of the most crucial initial events is the binding of Ca2+ to Calmodulin (CaM). nih.gov CaM is a small, highly conserved protein that, when activated by Ca2+, undergoes a conformational change enabling it to bind and modulate the activity of a diverse group of target proteins.
A primary target of the Ca2+/CaM complex is the family of Ca2+/Calmodulin-Dependent Protein Kinases (CaMKs). mdpi.comaai.org These serine/threonine kinases, once activated, phosphorylate a wide array of substrates, thereby propagating the calcium signal.
CaMKIV , for instance, is known to operate in the CaMKK-CaMK4 signaling cascade and plays a significant role in regulating gene expression by phosphorylating transcription factors such as CREB1 and MEF2. aai.orguniprot.org
Studies using other calcium ionophores have shown that CaMKIV can synergize with other signaling molecules to activate gene promoters for cytokines like TNF-α. aai.org This activation is critical in T-cell function and inflammatory responses. aai.orguniprot.org
Furthermore, CaMKIV activation has been shown to disrupt the interaction between Serum Response Factor (SRF) and histone deacetylase 4 (HDAC4), leading to the stimulation of SRF-dependent gene transcription, a key process in cardiac muscle regulation. nih.gov
| Kinase Family | Activator | Key Downstream Targets | Cellular Process |
| CaMK | Ca2+/Calmodulin | CREB1, MEF2, SRF | Gene Transcription, T-Cell Activation, Cardiac Hypertrophy |
Calcineurin and Nuclear Factor of Activated T-cells (NFAT) Pathway
Another critical target of the Ca2+/CaM complex is Calcineurin, a calcium-dependent serine/threonine phosphatase. nih.govjst.go.jp The activation of Calcineurin is a pivotal step in linking Ca2+ signals to gene expression, particularly in the immune system.
The primary substrate of Calcineurin is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. jst.go.jpahajournals.org
In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm.
The increase in intracellular Ca2+ activates Calcineurin, which then dephosphorylates NFAT. acs.org
This dephosphorylation exposes a nuclear localization signal, causing NFAT to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. nih.govacs.org
This pathway is fundamental for the expression of cytokines like Interleukin-2 (B1167480) (IL-2) during T-cell activation. portlandpress.com Studies using ionophores to stimulate this pathway have been instrumental in understanding its role in both normal physiology and diseases like Alzheimer's. jst.go.jp
Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) represents another family of serine/threonine kinases that are responsive to signals generated by an increase in intracellular Ca2+. The activation mechanism, however, is often more complex and can be indirect.
An ionophore-induced Ca2+ influx can stimulate phospholipase C (PLC) activity. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
Conventional PKC isoforms (cPKCs) are activated by both Ca2+ and DAG. The rise in intracellular Ca2+ promotes the translocation of cPKCs to the cell membrane, where they can be fully activated by binding to DAG. nih.govagriculturejournals.cz
Novel PKC isoforms (nPKCs) are calcium-independent but are activated by DAG. agriculturejournals.cz Therefore, an ionophore can indirectly activate these isoforms through the Ca2+-dependent stimulation of PLC and subsequent DAG production.
Research has demonstrated that calcium ionophores can induce PKC activation, leading to the phosphorylation of its target proteins and synergizing with other activators to enhance cellular responses like T-cell activation. aai.orgnih.gov
Interplay with Autophagy-Related Signaling Molecules
Autophagy is a fundamental cellular process for degrading and recycling cellular components. Intracellular calcium signaling has emerged as a critical regulator of this process, often through its interaction with key metabolic and stress-sensing kinases.
AMP-Activated Protein Kinase (AMPK) Activation
AMP-Activated Protein Kinase (AMPK) is a master regulator of cellular energy homeostasis. While classically activated by a high AMP:ATP ratio, it can also be activated by an increase in intracellular Ca2+. ahajournals.orgmdpi.com
This calcium-mediated activation of AMPK occurs through an upstream kinase, the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). researchgate.netahajournals.org
When intracellular Ca2+ levels rise, CaMKKβ is activated and subsequently phosphorylates and activates AMPK. mdpi.comdiabetesjournals.org
This provides a mechanism for cells to link calcium signals, which can indicate various cellular stresses or stimuli, to the central energy-regulating AMPK pathway.
Studies using calcium ionophores have confirmed that elevating intracellular Ca2+ can lead to AMPK phosphorylation and activation, which in turn can influence processes like autophagy and cell survival. ahajournals.orgroyalsocietypublishing.org Interestingly, while acute calcium elevation can activate AMPK, some studies suggest chronic high calcium may lead to its decrease via other mechanisms. researchgate.net
| Molecule | Activation Trigger | Upstream Activator | Downstream Effect |
| AMPK | Increased Ca2+ | CaMKKβ | Regulation of cellular metabolism, Autophagy |
Unc-51 Like Autophagy Activating Kinase 1 (ULK1)
The ULK1 complex is essential for initiating the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic material. biorxiv.org Calcium signaling plays a crucial role in the early stages of autophagy, intersecting with the ULK1 pathway.
Recent research indicates that an elevation in intracellular calcium is a key step for the translocation of the ULK1 complex components (including ULK1, FIP200, and ATG13) to the sites of autophagosome formation. biorxiv.org
Chelating intracellular calcium can suppress the induction of autophagy, even when upstream signals like mTORC1 are inhibited. biorxiv.org
This suggests that Ca2+ acts at a step downstream of mTORC1 but upstream of the full activation of the autophagy machinery. biorxiv.orgproquest.com
Specifically, calcium appears to regulate the mechanism by which the ULK complex nucleates the pre-autophagosomal structures, a process that is sufficient to drive autophagy induction to the omegasome stage. biorxiv.orgbiorxiv.org
Beclin 1 Mediation
The regulation of autophagy, a critical cellular process for degrading and recycling cellular components, is intricately linked to intracellular calcium signaling, with Beclin 1 emerging as a key mediator. Beclin 1 is essential for the initiation of autophagosome formation through its interaction with a multi-protein complex that includes the Class III phosphatidylinositol 3-kinase, Vps34. kuleuven.be The activity of this complex and, consequently, the induction of autophagy, can be influenced by calcium-dependent signaling pathways.
Research indicates that Calcium/calmodulin-dependent protein kinase II (CaMKII) can directly phosphorylate Beclin 1, which promotes Beclin 1 ubiquitination and activates autophagy. aging-us.com The use of a calcium ionophore like A23187, which increases intracellular calcium concentrations, has been shown to influence this pathway. aging-us.com For instance, in HT22 cells, treatment with a calcium ionophore reduced the inhibitory effects of gastrodin (B1674634) on the upregulation of autophagy markers, suggesting that elevated calcium levels promote autophagy. aging-us.com This aligns with findings that various autophagy markers, including Beclin-1, are up-regulated in macrophages exposed to calcimycin (B1668216) (A23187). researchgate.net
Furthermore, the interplay between Beclin 1 and the anti-apoptotic protein Bcl-2 is a crucial regulatory point. Under normal conditions, Bcl-2 sequesters Beclin 1, thereby inhibiting autophagy. exp-oncology.com.ua Stress conditions that trigger autophagy, including those induced by ER stressors like calcium ionophores, can lead to the dissociation of this complex, freeing Beclin 1 to initiate autophagosome formation. exp-oncology.com.ua The inositol 1,4,5-trisphosphate receptor (ITPR), a major channel for calcium release from the endoplasmic reticulum, is also involved. Beclin 1 can bind to and sensitize the ITPR, enhancing calcium release during starvation-induced autophagy. kuleuven.betandfonline.com This complex interaction underscores the central role of calcium signaling in mediating Beclin 1-dependent autophagy. kuleuven.be
Induction of Cellular Stress Responses
Endoplasmic Reticulum (ER) Stress Response
Calcium Ionophore IV, and more specifically the well-studied calcium ionophore A23187, is a potent inducer of Endoplasmic Reticulum (ER) stress. scientificlabs.co.uknih.gov The ER is a primary intracellular storage site for calcium (Ca²⁺), and maintaining a high Ca²⁺ concentration within its lumen is critical for the proper folding and maturation of proteins by resident chaperones. openaccessjournals.come-jarb.org Calcium ionophores disrupt this delicate homeostasis by increasing the permeability of biological membranes to divalent cations, particularly Ca²⁺, leading to a depletion of ER calcium stores and a rise in cytosolic calcium levels. scientificlabs.co.ukopenaccessjournals.come-jarb.org
This disruption of calcium balance interferes with the function of Ca²⁺-dependent chaperones in the ER, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. openaccessjournals.come-jarb.org The cell responds to ER stress by activating an evolutionarily conserved signaling network called the Unfolded Protein Response (UPR). openaccessjournals.com The calcium ionophore A23187 has been widely used in research as a chemical agent to experimentally induce ER stress and activate the UPR. scientificlabs.co.ukopenaccessjournals.com Studies in various cell types, including renal tubular epithelial cells and porcine embryos, have demonstrated that A23187 treatment leads to the upregulation of ER stress-associated genes. openaccessjournals.come-jarb.orgksdb.org For example, in porcine parthenogenetic embryos, treatment with A23187 after electrical stimulus resulted in significantly higher expression of ER stress-associated genes compared to other activation methods. e-jarb.org This elevation in ER stress can, in turn, trigger downstream signaling pathways, including apoptosis. nih.gov
| Activation Group | Key ER Stress Gene Expression Levels (at 3h post-activation) | Primary Finding |
|---|---|---|
| Electric Stimulus (E) | Baseline | Standard activation method, low ER stress. |
| ES + A23187 (EC) | Highest Expression | A23187 significantly induces ER stress gene expression. e-jarb.org |
| ES + 6-DMAP (ED) | Weak Expression | 6-DMAP treatment results in minimal ER stress. e-jarb.org |
| ES + A23187 + 6-DMAP (ECD) | High Expression | The effect of A23187 on ER stress persists in combination treatments. e-jarb.org |
Reactive Oxygen Species (ROS) Generation
The elevation of intracellular calcium concentration by ionophores is strongly linked to the increased production of reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen, and while they play roles in normal cell signaling, their overproduction leads to oxidative stress and cellular damage. Mitochondria are a primary source of physiological ROS, and their function is highly sensitive to calcium levels. aai.orgmdpi.com
Calcium ionophores like A23187 and ionomycin (B1663694) trigger a significant increase in ROS generation in various cell types, including equine spermatozoa, rat cardiac myocytes, and human neutrophils. researchgate.netnih.govfrontiersin.org The mechanism often involves the uptake of the excess cytosolic calcium by mitochondria. mdpi.com This mitochondrial calcium influx can stimulate the tricarboxylic acid (TCA) cycle and the electron transport chain, which can lead to increased production of mitochondrial ROS (mROS). mdpi.com Studies in human neutrophils have shown that calcium ionophores induce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX)-independent ROS production, which is dependent on mitochondrial sources. frontiersin.org This process was found to be pH-dependent, with increasing extracellular pH promoting mROS generation in response to ionophore stimulation. frontiersin.org The resulting increase in ROS can damage organelles and contribute to cellular dysfunction and apoptotic cell death. researchgate.net
| Study Focus | Cell/System Studied | Key Finding | Reference |
|---|---|---|---|
| ROS Characterization | Equine Spermatozoa | Addition of a calcium ionophore significantly increased hydrogen peroxide (H₂O₂) generation in live spermatozoa. | nih.gov |
| Cardiomyocyte Response | Rat Neonatal Cardiac Myocytes | Exposure to 1 µM A23187 enhanced the production of ROS. | researchgate.net |
| Neutrophil Extracellular Traps | Human Neutrophils | Calcium ionophores (A23187, Ionomycin) stimulate NOX-independent NET formation that requires mitochondrial ROS (mROS). | frontiersin.org |
| Macrophage vs. Mast Cell Response | Rat Peritoneal Macrophages and Mast Cells | Ionomycin induced a high level of ROS release from macrophages, but not mast cells. | aai.org |
Physiological and Pathophysiological Roles Modulated by Calcium Ionophore Iv
Cell Fate Determination: Apoptosis and Autophagy
Calcium Ionophore IV plays a significant role in determining cell fate by inducing two key cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). The interplay between these two pathways is complex and can lead to different outcomes depending on the cell type and the specific cellular context.
Mechanisms of Apoptosis Induction
This compound is a potent inducer of apoptosis in various cell types. cellsignal.jpnih.gov Its primary mechanism of action is the disruption of intracellular calcium homeostasis. By increasing the concentration of free cytosolic calcium, it triggers a cascade of events leading to programmed cell death. rndsystems.combiorxiv.org
Key mechanisms involved in this compound-induced apoptosis include:
Mitochondrial Pathway Activation: The influx of calcium can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c. biorxiv.org This process is often dependent on the mitochondrial permeability transition pore. rndsystems.com
Caspase Activation: The released cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program. pnas.org
Reactive Oxygen Species (ROS) Generation: Increased intracellular calcium can stimulate the production of ROS, which are highly reactive molecules that can damage cellular components and promote apoptosis. cellsignal.jprndsystems.com
Calcineurin-Mediated Pathways: In some cells, the apoptotic effects of calcium-mobilizing compounds are mediated by the activation of calcineurin, a calcium-dependent phosphatase. pnas.orgpnas.org This can lead to the activation of downstream signaling molecules like p38 MAPK, which is involved in the induction of apoptosis. pnas.org
It's noteworthy that the cellular response can be concentration-dependent. While lower concentrations of the ionophore may primarily induce apoptosis, higher concentrations can lead to a mixture of apoptosis and necrosis.
Autophagy Induction and Regulation
This compound can also induce autophagy, a cellular process of self-digestion that can either promote cell survival under stress or contribute to cell death. cellsignal.jprndsystems.com The induction of autophagy is also linked to the ionophore's ability to increase intracellular calcium levels.
The primary pathways for calcium-induced autophagy involve:
CaMKKβ-AMPK-mTOR Pathway: An increase in cytosolic calcium can activate Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). researchgate.nettandfonline.com Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy, thereby inducing the autophagic process. researchgate.nettandfonline.com
Inositol (B14025) 1,4,5-Trisphosphate Receptor (IP3R) and Beclin 1: Calcium release from the endoplasmic reticulum (ER) through IP3Rs is crucial for autophagy induction. researchgate.nettandfonline.com Beclin 1, a key autophagy-related protein, can bind to IP3Rs, sensitizing them to lower concentrations of IP3 and enhancing calcium release to promote autophagy. tandfonline.com
Lysosomal Calcium Release: Calcium released from lysosomes, which are acidic organelles, can also contribute to the regulation of autophagy. researchgate.net
The role of calcium in autophagy is complex and can be bidirectional, either promoting or inhibiting the process depending on the specific cellular conditions and signaling pathways involved. researchgate.net
Complex Interdependence and Crosstalk Between Apoptosis and Autophagy
Apoptosis and autophagy are intricately linked processes, and their crosstalk is a critical determinant of cell fate in response to stimuli like this compound. nih.govresearchgate.net The cellular decision to undergo apoptosis or autophagy is often dependent on the intensity and duration of the calcium signal. mdpi.com
Several key points of crosstalk have been identified:
Shared Upstream Signals: An elevation in cytosolic calcium can trigger both apoptosis and autophagy, indicating that these two processes share common upstream signaling events. nih.govmdpi.com
Dual-Function Proteins: Proteins like Beclin 1 and members of the Bcl-2 family have roles in both pathways. For instance, the interaction between Beclin 1 and Bcl-2 can inhibit autophagy, while the disruption of this complex can promote it. researchgate.net
Caspase-Mediated Regulation: Caspases, the executioners of apoptosis, can cleave and inactivate key autophagy proteins such as Beclin 1 and Atg5, thereby shutting down the autophagic response. ijbs.com Conversely, cleavage of Atg5 by calpains, which are calcium-activated proteases, can generate a pro-apoptotic fragment, switching the cellular response from autophagy to apoptosis. ijbs.com
Energy-Dependent Switch: The cellular energy status, often reflected by ATP levels, can influence the choice between apoptosis and autophagy. Under conditions of severe ATP depletion, which can be induced by high concentrations of calcium ionophores, cells may switch from apoptosis to necrosis.
Differential Cell Death Responses in Various Cell Types
The response of different cell types to this compound can vary significantly, leading to distinct patterns of cell death. nih.gov For instance, in a study comparing human leukemia cell lines, myelogenous cell lines underwent rapid apoptosis following exposure to the ionophore, while T-lymphoblastic leukemia cell lines exhibited necrotic cell death after a longer incubation period. nih.gov
This differential response is attributed to the presence or absence of specific cellular machinery. The myelogenous cells in the study constitutively expressed an endonuclease capable of DNA fragmentation, a hallmark of apoptosis, whereas this enzyme was absent in the T-lymphoblastic cells. nih.gov This highlights that the pre-existing molecular profile of a cell plays a crucial role in determining its susceptibility and mode of death in response to a calcium influx.
Reproductive Biology and Embryogenesis
This compound has found a significant application in the field of assisted reproductive technology (ART), particularly in a procedure known as artificial oocyte activation (AOA).
Artificial Oocyte Activation (AOA) in Assisted Reproductive Technologies (ART)
During natural fertilization, the fusion of sperm and egg triggers a series of calcium oscillations within the oocyte, a critical step for its activation and the initiation of embryonic development. frontiersin.org This activation is primarily initiated by a sperm-specific protein called phospholipase C zeta (PLCζ). cuh.nhs.ukfrontiersin.org However, in some cases of infertility, particularly those related to male factors like globozoospermia (sperm with round heads lacking an acrosome) or oocyte activation failure, this natural activation process is deficient. frontiersin.orgscivisionpub.com
AOA with a calcium ionophore is a technique used to overcome this deficiency. cuh.nhs.uk By artificially increasing the intracellular calcium concentration in the oocyte after intracytoplasmic sperm injection (ICSI), it mimics the natural activation signal and can rescue fertilization. frontiersin.orgcuh.nhs.uk
Clinical Applications and Outcomes:
Numerous studies have demonstrated the efficacy of AOA with calcium ionophores in improving reproductive outcomes for specific patient populations.
Improved Fertilization Rates: AOA has been shown to significantly increase fertilization rates in patients with a history of failed or low fertilization following ICSI. cuh.nhs.ukscivisionpub.com
Enhanced Embryo Development: Treatment with calcium ionophore can lead to improved embryo quality and higher rates of blastocyst formation. journalagent.comekb.eg Some studies have reported higher cleavage rates and a greater number of good-quality embryos in cycles where AOA was used. journalagent.comekb.eg
Increased Pregnancy and Live Birth Rates: Meta-analyses and retrospective studies have indicated that AOA with calcium ionophores can lead to higher clinical pregnancy and live birth rates in couples with previous ICSI failures or poor fertilization. journalagent.comnih.gov
The following table summarizes findings from a retrospective study comparing IVF outcomes in patients with a history of embryo developmental arrest, with and without the use of AOA with Calcium Ionophore (A23187).
| Outcome | AOA Group (n=185) | Control Group (n=162) | p-value |
|---|---|---|---|
| Rate of Good Quality Embryos | 65.3% | 31.1% | <0.001 |
| Implantation Rate (mean ± SD) | 0.33 ± 0.41 | 0.22 ± 0.39 | 0.003 |
| Clinical Pregnancy Rate | 43.2% | 25.3% | <0.001 |
| Live Birth Delivery Rate | 40.5% | 21.0% | <0.001 |
| Multiple Pregnancy Rate | 5.4% | 1.9% | 0.01 |
Data adapted from a retrospective study on patients with previous IVF failures due to embryo developmental arrest. journalagent.com
While the use of calcium ionophores in AOA has shown considerable promise, it is important to note that it is typically recommended for a specific group of patients, such as those with a history of fertilization failure or severe male factor infertility. cuh.nhs.uksamitivejhospitals.com Further research is ongoing to refine the protocols and fully understand the long-term safety and efficacy of this technique. cuh.nhs.uk
Addressing Fertilization Failure and Low Fertilization Rates in ICSI
This compound is utilized in assisted reproductive technology to address fertilization failure, particularly following intracytoplasmic sperm injection (ICSI). The failure of oocyte activation is a primary cause of fertilization failure in 1-5% of ICSI cycles. scirp.orgelsevier.esfertilityscienceresearch.org This failure can be due to factors related to either the sperm or the oocyte. scirp.org Oocyte activation is a critical sequence of events initiated by calcium ion (Ca++) oscillations within the oocyte's cytoplasm, which are naturally triggered by the sperm's release of an enzyme called phospholipase C zeta (PLC-z). scivisionpub.com These calcium oscillations are essential for processes like cortical granule exocytosis, the resumption and completion of meiosis, and the formation of pronuclei, without which fertilization cannot proceed. scivisionpub.com
In cases of fertilization failure, artificial oocyte activation (AOA) using a calcium ionophore can be employed. scivisionpub.comimrpress.com The ionophore increases the permeability of the oocyte's cell membrane to extracellular calcium, leading to an increase in intracellular Ca++ concentration and thereby initiating the activation process. nih.govoakclinic-group.com This method is considered particularly useful in cases of severe male factor infertility, such as globozoospermia (round-headed sperm), or when previous ICSI cycles have resulted in low or no fertilization. imrpress.comfrontiersin.org
Studies have shown that the use of a calcium ionophore can significantly improve fertilization rates. For instance, in a case report of a patient with normozoospermia but a history of low fertilization rates in ICSI (25.0%), the application of a calcium ionophore increased the fertilization rate to 80.0% (12 of 15 oocytes). nih.gov Another study on couples with previous complete fertilization failure or low fertilization rates found that oocyte activation with a calcium ionophore improved fertilization rates compared to conventional ICSI. tandfonline.comtandfonline.com Specifically, in women with bad quality oocytes, treatment with a calcium ionophore resulted in a fertilization rate of 85% compared to 65% in the untreated group. oup.comekb.eg For good quality oocytes, the rates were 92% with the ionophore versus 68% without. oup.comekb.eg
However, the efficacy of calcium ionophores is not universally guaranteed and may depend on the specific cause of infertility. One study involving patients with non-obstructive azoospermia found no statistically significant difference in fertilization rates between the group treated with a calcium ionophore and the control group. scirp.org This suggests that while calcium ionophores can be a valuable tool for overcoming certain types of fertilization failure, their application may need to be tailored to specific patient circumstances. scirp.orgfrontiersin.org
Table 1: Fertilization Rates with and without this compound in ICSI
| Study Group | Condition | Fertilization Rate (with Ionophore) | Fertilization Rate (without Ionophore) | Source |
|---|---|---|---|---|
| Normozoospermic patient with previous low fertilization | Low Fertilization History | 80.0% (12/15) | 25.0% (4/16) | nih.gov |
| Women with bad quality oocytes | Oocyte Quality | 85% | 65% | oup.comekb.eg |
| Women with good quality oocytes | Oocyte Quality | 92% | 68% | oup.comekb.eg |
| Couples with repeated low fertilization | Low Fertilization History | 25.3% (40/158) | 20.0% (14/70) | tandfonline.comtandfonline.com |
| Non-obstructive azoospermia | Male Factor Infertility | Not Statistically Different | Not Statistically Different | scirp.org |
Impact on Embryonic Development and Morphokinetics
The influence of this compound extends beyond fertilization to affect subsequent embryonic development and the timeline of key developmental events, known as morphokinetics.
Pronucleus Formation and Fading
Successful fertilization is marked by the formation of two distinct pronuclei (2PN), one from the oocyte and one from the sperm. nih.gov Calcium signaling plays a crucial role in regulating the kinase activity that leads to pronuclei formation. elsevier.es The use of a calcium ionophore facilitates the necessary increase in intracellular calcium to trigger these events. scivisionpub.comoakclinic-group.com Following their formation, the pronuclei migrate towards the center of the oocyte, and their membranes break down in a process known as syngamy or pronuclear fading, allowing the parental chromosomes to combine. A study using time-lapse monitoring found that the timing of pronuclear fading (tPNf) was affected in embryos exposed to a calcium ionophore. elsevier.es This highlights the ionophore's role in the very early stages of embryonic life, ensuring the foundational steps of development are properly initiated. elsevier.esscivisionpub.com
Cleavage Stage Development
After pronuclear fading, the zygote undergoes a series of cell divisions known as cleavage. Research indicates that calcium ionophore treatment can positively influence this stage. A prospective multicenter study demonstrated that the cleavage rate to the 2-cell stage was significantly higher in the ionophore group (98.5%) compared to control cycles (91.9%). oup.com Another study found that for both good and bad quality oocytes, the quality of embryos was enhanced on day two and day three (cleavage stage) in the groups treated with a calcium ionophore. oup.comekb.egekb.eg Specifically, the percentage of good quality embryos at the cleavage stage was 92% and 89% in the treated groups, compared to 68% and 66% in the untreated groups. ekb.eg
However, not all studies report a significant improvement in cleavage rates. One study found no statistically significant difference in the Day 2 (D2) cleavage rate or the Day 3 (D3) high-quality embryo rate between groups treated with a calcium ionophore and control groups. nih.gov Similarly, a study on patients with non-obstructive azoospermia showed no significant difference in the percentage of Class A embryos. scirp.org Rescue activation of unfertilized oocytes with a calcium ionophore a day after ICSI resulted in significantly lower D2 cleavage and D3 high-quality embryo formation rates compared to controls. frontiersin.orgfrontiersin.org This suggests that the timing of ionophore application is critical, with direct activation post-ICSI yielding better developmental potential than rescue activation. frontiersin.orgfrontiersin.org
Blastocyst Formation and Quality
The development of a blastocyst by day five is a critical milestone for an embryo, and studies have shown that calcium ionophore treatment can enhance this process. A meta-analysis indicated that calcium ionophore (A23187) improves the rate of blastocyst formation. nih.gov Several studies support this, showing significantly higher blastocyst formation rates in ionophore-treated groups compared to controls. nih.govoup.comzeynepkamilmedj.com For instance, one study reported a blastocyst formation rate of 47.6% in the ionophore group versus 5.5% in the control group. oup.com Another study focusing on patients with previous developmental arrest found that AOA with A23187 appeared to improve progression to blastocyst rates and embryo quality. zeynepkamilmedj.com
Table 2: Impact of this compound on Embryonic Development
| Developmental Stage | Key Finding | Ionophore Group | Control Group | Source |
|---|---|---|---|---|
| Cleavage to 2-cell stage | Cleavage Rate | 98.5% | 91.9% | oup.com |
| Day 3 Good Quality Embryos | Good Quality Rate | Significantly Higher | Lower | researchgate.net |
| Blastocyst Formation (Day 5) | Formation Rate | 47.6% | 5.5% | oup.com |
| Blastocyst Formation (A-PGT vs PGT) | Formation Rate | 52.22% | 59.90% | nih.govnih.gov |
| Good Quality Blastocyst Formation | Formation Rate | Significantly Higher | Lower | researchgate.netnih.gov |
Immunology and Inflammation
Beyond its role in reproduction, this compound is a tool in immunology and inflammation research due to its ability to modulate intracellular calcium levels in immune cells. An increase in cytosolic calcium is a key signal for the activation of various immune cell functions.
For example, in human neutrophils, the calcium ionophore A23187 can stimulate the release of pro-inflammatory mediators. nih.gov One study found that the antibiotic tigecycline, which exhibits calcium ionophore activity, potentiates the pro-inflammatory functions of human neutrophils by increasing cytosolic Ca++ concentrations. oup.com This leads to an increased generation of reactive oxygen species (ROS) and the release of granule proteases like elastase and matrix metalloproteinases, which are involved in fighting infection but can also contribute to inflammation-mediated tissue damage. oup.com
In another context, calcium ionophores are used to stimulate mast cells, which are key players in allergic and inflammatory responses. The calcium ionophore A23187 has been shown to induce the release of prostaglandin (B15479496) D2 (PGD2) and tryptase from human cord blood-derived mast cells. researchgate.net Furthermore, research on platelets, which modulate inflammatory responses, has shown that A23187-activated platelets can induce eosinophils to form eosinophil extracellular traps (EETs), a process implicated in the pathology of allergic airway inflammation. nih.gov These findings underscore the utility of calcium ionophores as research tools to investigate the calcium-dependent mechanisms underlying inflammatory processes. taylorandfrancis.com
Dendritic Cell Differentiation and Maturation from Myeloid Cells
This compound and related compounds serve as potent agents for inducing the differentiation of myeloid cells into cells that exhibit the characteristics of mature, activated dendritic cells (DCs). aai.org This process is significant as DCs are crucial antigen-presenting cells in the immune system. Research has shown that treatment with a calcium ionophore (CI) can rapidly induce these changes across various myeloid cell types, including normal blood monocytes, CD34+ hematopoietic progenitor cells, and even malignant cells like those from acute myelogenous leukemia (AML) and the promyelocytic leukemia cell line HL-60. aai.orgnih.govashpublications.orgnih.gov
The induced differentiation is marked by a series of phenotypic and functional changes that are hallmarks of DC maturation. aai.org Within hours of treatment, myeloid cells begin to upregulate the expression of critical surface molecules. ashpublications.orgnih.gov These include the DC activation marker CD83 and key costimulatory molecules such as CD80 (B7.1), CD86 (B7.2), and CD40. aai.orgnih.govaai.org Concurrently, monocytes treated with CI show a downregulation of the monocyte marker CD14. aai.org Morphologically, the treated cells often develop dendritic processes, further aligning them with the typical appearance of mature DCs. aai.org
Functionally, these CI-differentiated cells demonstrate an enhanced ability to activate T-lymphocytes, a primary role of mature DCs. aai.orgnih.gov Studies have shown that AML cells differentiated with CI can induce a more potent proliferative response in allogeneic T-cells compared to those differentiated using standard cytokine cocktails. nih.gov
The underlying mechanism involves the mobilization of intracellular calcium, which activates downstream signaling pathways. aai.org The process is dependent on calmodulin and involves discrete pathways, including the calcineurin pathway, which influences the expression of costimulatory molecules and dendritic morphology. aai.org This ability to bypass potentially defective membrane-proximal signaling pathways makes calcium ionophores a valuable tool for studying and inducing DC differentiation, particularly in malignant cells that may be resistant to conventional cytokine-based methods. ashpublications.orgaai.org
| Cell Type | Marker | Effect of CI Treatment | Reference |
|---|---|---|---|
| Human Peripheral Blood Monocytes | CD80, CD86, CD83, CD40, CD54 | Upregulation | aai.org |
| Human Peripheral Blood Monocytes | CD14 | Downregulation | aai.org |
| HL-60 (Promyelocytic Leukemia Line) | CD83, CD80, CD86 | Upregulation | ashpublications.orgnih.gov |
| CD34+ Bone Marrow Cells | CD83, CD80, CD86 | Upregulation | ashpublications.orgnih.gov |
| Primary Acute Myelogenous Leukaemia (AML) Cells | CD40, CD86 | Significant Increase | nih.gov |
| Primary Acute Myelogenous Leukaemia (AML) Cells | CD80, CD83 | Upregulation (in some samples) | nih.gov |
| K562 (Chronic Myeloid Leukemia Line) | CD83, CD40, CD80, CD86 | Upregulation | aai.org |
T-Cell Activation and Proliferation Modulation
Calcium ionophores play a complex role in modulating the activation and proliferation of T-cells. An increase in intracellular free calcium is one of the critical signals for T-cell activation. researchgate.net However, treatment with a calcium ionophore like A23187 or Ionomycin (B1663694) alone is only slightly mitogenic for T-cells. researchgate.net While it successfully induces the expression of interleukin-2 (B1167480) (IL-2) receptors on a large proportion of T-cells, it fails to stimulate significant IL-2 production concurrently. researchgate.netresearchgate.net This imbalance between receptor expression and ligand availability results in low levels of proliferation. researchgate.net
The full mitogenic potential is unleashed when a calcium ionophore is combined with a protein kinase C (PKC) activator, such as phorbol (B1677699) myristate acetate (B1210297) (PMA). researchgate.net This combination synergistically enhances T-cell proliferation in a manner that mimics stimulation by mitogens like phytohemagglutinin (PHA). researchgate.net The synergy is, at least in part, due to the enhanced activation of PKC and the subsequent production of IL-2, which can then bind to the induced receptors and drive the proliferative response. researchgate.netresearchgate.net
Interestingly, the concentration of intracellular calcium is a key determinant of the outcome. While a moderate increase is necessary for activation, excessively high intracellular calcium levels, as can be induced by higher concentrations of ionophores, can inhibit T-cell activation and proliferation. aai.orgbiorxiv.org This inhibitory effect is linked to the increased production of reactive oxygen species (ROS). aai.orgbiorxiv.org
| Condition | Effect on T-Cells | Mechanism | Reference |
|---|---|---|---|
| CI Alone | Induces IL-2 receptor expression; only slightly mitogenic. | Induces IL-2 receptors without significant IL-2 production. | researchgate.net |
| CI + PMA (PKC Activator) | Strongly synergistic T-cell proliferation. | Combination leads to considerable IL-2 production and enhanced PKC activation. | researchgate.netresearchgate.net |
| High Intracellular Ca2+ (via CI) | Inhibition of activation-associated proliferation. | Associated with increased production of reactive oxygen species (ROS). | aai.orgbiorxiv.org |
Regulation of Cytokine Production
Calcium ionophores are potent regulators of cytokine production in various immune cells, particularly when used in conjunction with PKC activators like PMA. This combination effectively stimulates T-lymphocytes and other cells to synthesize and release a broad spectrum of cytokines. nih.gov In stimulated peripheral blood mononuclear cells (PBMCs), the combination of a calcium ionophore and PMA induces the production of T-cell derived lymphokines such as IL-2, IL-3, IL-4, IL-5, IL-10, GM-CSF, and TNF-beta. nih.gov
However, the regulatory effects can be highly context-dependent. For instance, the presence of intravenous immune globulin (IVIG) can significantly inhibit the production of most of these T-cell derived cytokines in PMA/ionophore-stimulated cultures, while simultaneously increasing the synthesis of the monokine IL-8. nih.gov This demonstrates a differential regulation of cytokine networks.
Further complexity is observed in the signaling pathways controlling different cytokines. Studies in Jurkat T-cells show that while PMA alone upregulates pro-inflammatory cytokines like TNF, IL-2, and IL-6, it can cause a downregulation of NF-κB activity over time. researchgate.net The addition of a calcium ionophore can counter this downregulation of NF-κB, highlighting the intricate interplay between calcium- and PKC-dependent pathways in controlling transcription factors that govern cytokine gene expression. researchgate.net Moreover, research on Th2 cytokines reveals that IL-4 production is highly dependent on the calcium/calcineurin signaling pathway and is strongly inhibited by cyclosporin (B1163) A, whereas IL-5 and IL-13 production is less dependent on this pathway. kuleuven.be Calcium ionophore A23187 has also been shown to significantly inhibit the in vivo production of TNF-α, IL-6, and IL-1β in response to bacterial endotoxins. oup.com
Lymphocyte Responses to Ionizing Radiation
The response of lymphocytes to ionizing radiation (IR) is significantly modulated by calcium signaling pathways. Studies on murine lymphocytes have shown that IR can alter the subsequent response to mitogenic stimuli. nih.gov A key finding is the synergistic effect observed between calcium ionophore A23187 and PMA in inducing the proliferation of in vitro γ-irradiated lymphocytes. nih.gov This synergistic mitogenic effect was more pronounced with higher doses of ionizing radiation, suggesting that irradiated lymphocytes respond more actively to this combined stimulus than non-irradiated cells. nih.gov
In vivo studies on whole-body irradiated mice further support these findings. At various time points post-irradiation, quiescent lymphocytes treated with a calcium ionophore showed a significant stimulation in proliferation. iiarjournals.orgnih.gov This suggests that cells induced to proliferate via pathways involving PKC and calcium mobilization are more resistant to the effects of radiation compared to cells stimulated with specific T- and B-cell mitogens. iiarjournals.orgnih.gov
Mechanistically, ionizing radiation itself can trigger a canonical Ca2+ signaling cascade in T-cells, including Jurkat T-cells and peripheral blood mononuclear cells. biorxiv.orgresearchgate.net X-ray exposure has been shown to induce sustained oscillations in cytosolic calcium concentration, an event mediated by store-operated Ca2+ entry (SOCE). biorxiv.orgresearchgate.net This radiation-induced calcium influx is comparable in amplitude to that elicited by a calcium ionophore and is sufficient to stimulate the nuclear translocation of the transcription factor NFAT (nuclear factor of activated T-cells), a critical step in immune activation. biorxiv.orgresearchgate.net
Neuroscience and Brain Function
Modulation of Neuronal Excitability and Neurofunctional Effects
In animal models, administration of A23187 induces a specific pattern of neurobehavioral changes. These include a temporary suppression of operant performance and selective hypomotility (reduced motor activity). nih.gov Neurochemical analysis revealed that the ionophore increased the levels of the norepinephrine (B1679862) metabolite 3-methoxy-4-hydroxyphenylglycol, indicating an effect on catecholaminergic systems. nih.gov Pharmacological studies further suggest an interaction between the effects of the calcium ionophore and central catecholaminergic and cholinergic systems. nih.gov The Gαo protein, which can be activated by signals downstream from calcium channels, plays a crucial role in regulating neuronal excitability and firing; its loss of function is linked to impaired neural polarity and connectivity. kyushu-u.ac.jp
The regulation of neuronal excitability by calcium is a fundamental process. nih.gov Voltage-gated calcium channels are key in translating electrical activity into calcium-dependent signaling cascades that control a vast array of neuronal functions. sdbonline.org
Influence on Mitochondrial Depolarization in Neurons and Astrocytes
Calcium ionophores exert a significant influence on mitochondrial function in neural cells, specifically by inducing mitochondrial depolarization. nih.gov Mitochondria act as crucial buffers for intracellular calcium, sequestering excess Ca2+ to maintain homeostasis and support energy production. scispace.commdpi.com Treatment of primary cultures of rat cortical neurons and astrocytes with the calcium ionophore 4-Br-A23187 results in a rapid decline in the mitochondrial membrane potential (ΔΨm). nih.gov
Further studies have shown that astrocytes have a higher mitochondrial calcium uptake capacity compared to cerebellar granule neurons. scispace.com This capacity in astrocytes is significantly increased by CsA, whereas CsA has no effect on the uptake capacity in neurons. scispace.com This suggests that the mitochondrial permeability transition in astrocytes is sensitive to CsA, while in these neurons, it is resistant. scispace.com This differential response highlights the distinct ways in which neurons and astrocytes handle calcium stress and the varying roles their mitochondria play in cell survival and function.
| Parameter | Effect in Astrocytes | Effect in Neurons | Reference |
|---|---|---|---|
| CI-Induced Mitochondrial Depolarization | Rapid decline in ΔΨm. | Rapid decline in ΔΨm. | nih.gov |
| Effect of Cyclosporin A (CsA) on CI-induced Depolarization | Partially inhibitory. | Not protective; may slightly promote it. | nih.govscispace.com |
| Mitochondrial Ca2+ Uptake Capacity | Higher capacity than neurons. | Lower capacity than astrocytes. | scispace.com |
| Effect of CsA on Ca2+ Uptake Capacity | Increases capacity. | No effect. | scispace.com |
Role in Demyelination Processes in the Central Nervous System
Calcium ionophores have been identified as potent agents capable of inducing demyelination within the central nervous system (CNS). Research involving the injection of the calcium-selective ionophore, ionomycin, directly into the myelinated tracts of the dorsal columns in adult rat spinal cords has provided direct evidence of this effect. oup.comnih.gov These in vivo studies demonstrated that the ionophore induces a primary vesicular demyelination, which is characterized by the breakdown of the myelin sheath into small vesicles. oup.comnih.govcapes.gov.br This pathological process was observed to be dose-dependent and was also associated with a variable degree of axonal degeneration. oup.comnih.gov
The findings support the hypothesis that mature oligodendrocytes, the myelin-producing cells of the CNS, are particularly vulnerable to disturbances in intracellular calcium homeostasis. oup.comnih.gov The precise mechanisms are thought to involve either the direct activation of endogenous calcium-dependent enzymes that degrade myelin components or an indirect pathway where oligodendrocyte injury is mediated by astrocytes in response to the calcium influx. oup.comnih.gov
Research Findings on Ionophore-Induced Demyelination
| Experimental Model | Ionophore Used | Area of Study | Key Observation | Proposed Mechanism |
|---|---|---|---|---|
| Adult Rat | Ionomycin | Spinal Cord Dorsal Columns | Dose-dependent primary vesicular demyelination and axonal degeneration. oup.comnih.gov | Direct activation of Ca²⁺-dependent enzymes or astrocyte-mediated oligodendrocyte injury. oup.comnih.gov |
Interaction with Central Catecholaminergic and Cholinergic Systems
Studies have shown that this compound can induce specific neurobehavioral changes by interacting with key neurotransmitter systems in the brain. Research on the ionophore A23187 in animal models revealed a distinct pattern of neurobehavioral dysfunction that suggests a complex interplay between central catecholaminergic and cholinergic systems. tandfonline.comnih.gov
Neurochemically, administration of the ionophore resulted in a significant (64%) increase in the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol, while the levels of norepinephrine itself remained unchanged. tandfonline.comnih.gov This indicates an alteration in the turnover and metabolism of catecholamines. Furthermore, pharmacological challenge studies provided insight into the functional interactions. The motor-suppressing effects (hypomotility) of the ionophore were attenuated by both the catecholaminergic agent amphetamine and the cholinergic antagonist scopolamine. tandfonline.comnih.gov Conversely, the effects were enhanced by chlorpromazine. tandfonline.comnih.gov These results strongly suggest that the neurofunctional effects of the ionophore are not isolated but involve a dynamic interaction between the brain's catecholaminergic and cholinergic pathways. tandfonline.comnih.gov In some systems, calcium ionophores can also mimic the effects of cholinergic agonists like carbachol, further highlighting their ability to intervene in cholinergic signaling by directly elevating intracellular calcium. core.ac.uk
Pharmacological Interactions of Calcium Ionophore A23187
| Pharmacological Agent | Primary System Affected | Effect on Ionophore-Induced Hypomotility | Reference |
|---|---|---|---|
| Amphetamine (AMPH) | Catecholaminergic | Attenuated (reduced) the effect | tandfonline.comnih.gov |
| Scopolamine (SCOP) | Cholinergic (Antagonist) | Attenuated (reduced) the effect | tandfonline.comnih.gov |
| Chlorpromazine (CPZ) | Dopaminergic/Catecholaminergic (Antagonist) | Enhanced the effect | tandfonline.comnih.gov |
Other Specific Cellular Applications
Induction of Platelet Particle Formation
This compound is a potent inducer of platelet particle formation, also known as platelet fragmentation or microvesiculation. This process is fundamentally dependent on the ionophore's ability to increase the concentration of cytosolic calcium. ahajournals.org The influx of calcium triggers significant remodeling of the platelet's membrane architecture, leading to the externalization of phosphatidylserine (B164497) on the cell surface. ahajournals.org This exposure of a procoagulant surface is a critical step in the formation and shedding of microparticles. ahajournals.org
The process is also associated with the generation of intracellular reactive oxygen species (ROS), which contributes to the formation of these platelet particles. cellsignal.jp Studies have further elucidated the signaling pathways involved, indicating that the release of microvesicles during platelet activation is specifically associated with the activation of μ-calpain, a calcium-dependent protease. ahajournals.org
Mechanism of Ionophore-Induced Platelet Particle Formation
| Step | Cellular Event | Key Molecules/Factors | Outcome |
|---|---|---|---|
| 1. Stimulus | Exposure to this compound. | A23187 | Initiation of signaling cascade. |
| 2. Calcium Influx | Increased intracellular Ca²⁺ concentration. | Ca²⁺ | Activation of downstream effectors. |
| 3. Membrane Remodeling | Externalization of phosphatidylserine (PS). ahajournals.org | Phosphatidylserine, μ-calpain ahajournals.org | Development of a procoagulant surface. |
| 4. Vesiculation | Shedding of membrane-bound particles. | Reactive Oxygen Species (ROS) cellsignal.jp | Formation of platelet particles. |
Studies on Hormone Action Mimicry (e.g., α-Adrenergic Response)
A significant application of this compound in research is its ability to mimic the physiological actions of certain hormones and neurotransmitters. This is achieved by bypassing the cell surface receptor and directly initiating the intracellular calcium signaling cascade that is the normal downstream consequence of hormone-receptor binding. nih.govnih.gov
A classic example is the simulation of the α-adrenergic response to epinephrine (B1671497). In studies using rat parotid slices, the ionophore A23187 was shown to cause a massive release of potassium (K+), an effect that is characteristic of α-adrenergic stimulation by epinephrine in this tissue. nih.govnih.gov Crucially, this ionophore-induced K+ release was not prevented by the α-adrenergic blocking agent phentolamine (B1677648) or the cholinergic blocker atropine. nih.govnih.gov This demonstrates that the ionophore acts downstream of the receptor, directly mobilizing the calcium that serves as the second messenger for the hormonal signal. nih.govnih.gov The activation of α1-adrenergic receptors is known to be coupled to Gq proteins, which leads to an increase in intracellular Ca2+. libretexts.org The ability of the ionophore to replicate the physiological response provides strong evidence that the introduction of Ca2+ into the cell is the key event mediating the hormone's effect. nih.govnih.gov This principle has been extended to other systems, where calcium ionophores have been shown to mimic the effects of hormones like prostaglandin F2α. oup.com
Comparison of Epinephrine and Calcium Ionophore Action on Rat Parotid Gland
| Parameter | Epinephrine (α-Adrenergic Action) | This compound (e.g., A23187) |
|---|---|---|
| Receptor Interaction | Binds to α-adrenergic receptors. nih.gov | Bypasses cell surface receptors. nih.govnih.gov |
| Intracellular Ca²⁺ Change | Increases intracellular Ca²⁺ via receptor signaling. nih.govnih.gov | Directly transports Ca²⁺ across the membrane, increasing intracellular levels. nih.govnih.gov |
| Physiological Response | Massive K⁺ release. nih.govnih.gov | Massive K⁺ release. nih.govnih.gov |
| Effect of α-Adrenergic Blocker (Phentolamine) | Inhibits K⁺ release. | No effect on K⁺ release. nih.govnih.gov |
Advanced Research Methodologies and Experimental Paradigms Utilizing Calcium Ionophore Iv
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture systems are fundamental for dissecting the specific mechanisms of action of Calcium Ionophore IV at the cellular and subcellular levels. By introducing the ionophore to cultured cells, researchers can artificially manipulate intracellular Ca²⁺ concentrations and observe the downstream consequences.
One primary application is in the study of cellular activation and signaling cascades. For instance, in immunology research, calcium ionophores are used in conjunction with other agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate T lymphocytes. stemcell.com This controlled activation allows for the detailed study of cytokine production and gene expression. stemcell.com Similarly, in models of neuronal excitotoxicity, calcium ionophores help to elucidate the roles of excessive intracellular Ca²⁺ in triggering neuronal death pathways. jneurosci.org
Calcium ionophores are also instrumental in studying processes like secretion. In digitonin-permeabilized chromaffin cells, for example, the application of a calcium ionophore can trigger the release of catecholamines, providing a model system to study the Ca²⁺-dependent machinery of exocytosis. rupress.org Furthermore, research on platelets has utilized calcium ionophores to selectively induce apoptosis or activation, shedding light on the distinct signaling pathways governing these processes.
The study of cellular stress responses is another area where these ionophores are applied. They can be used as inducers of endoplasmic reticulum (ER) stress, allowing researchers to investigate the unfolded protein response (UPR) and its downstream effects. Additionally, the ionophore-induced increase in cytosolic calcium can lead to changes in cell morphology, the release of membrane vesicles, and the redistribution of membrane proteins like tissue factor, providing insights into cellular injury and response mechanisms. ashpublications.org
In the context of assisted reproductive technologies (ART), in vitro models using oocytes are crucial. Calcium ionophores are used to artificially activate oocytes, mimicking the natural calcium oscillations that occur during fertilization. frontiersin.orgnih.gov This allows for the study of oocyte activation failure and the potential of ionophores to rescue fertilization in clinical scenarios. frontiersin.orgnih.govnih.gov
In Vivo Animal Models for Systemic Effects
While in vitro models provide mechanistic detail, in vivo animal models are essential for understanding the systemic effects of modulating calcium signaling with ionophores. These studies can reveal complex physiological and pathological responses that are not apparent in isolated cell cultures.
Animal studies have been particularly important in reproductive biology. Research in mice and rabbits has demonstrated that both insufficient and excessive Ca²⁺ influx following fertilization can significantly impact pre- and post-implantation embryonic development. researchgate.net These findings underscore the critical importance of tightly regulated calcium signaling for successful pregnancy outcomes and have provided the rationale for exploring the use of calcium ionophores in clinical ART. researchgate.netjournalagent.com
In the field of immunology and inflammation, animal models of diseases like DSS-induced colitis are used to test the in vivo effects of compounds that modulate intracellular calcium. For example, substances that increase intracellular calcium have been investigated for their potential to ameliorate inflammation by affecting T cell activation. biorxiv.org
Cardiovascular research also utilizes animal models to investigate the effects of calcium signaling on vascular function. In a porcine model of dyslipidemia, dietary supplementation with a polyphenol-rich extract was shown to prevent coronary endothelial dysfunction by activating pathways sensitive to a calcium ionophore, highlighting the link between calcium signaling and vascular health. revespcardiol.org
Toxicological studies in animals are crucial for understanding the potential adverse effects of ionophores. Research has shown that ionophore toxicity primarily affects cells with high metabolic activity, such as those in the myocardium and skeletal muscles, by causing ion imbalances and inhibiting mitochondrial function. mdpi.com
Comparative Analyses with Other Calcium Ionophores (e.g., Ionomycin)
To better characterize the specific properties of this compound, it is often compared with other well-known calcium ionophores, most notably Ionomycin (B1663694) and A23187 (Calcimycin). These comparative analyses focus on differences in efficacy, specificity, and their impact on biological processes.
Ionomycin is generally considered a more potent and specific Ca²⁺ ionophore compared to A23187. stemcell.comoup.com While both effectively transport Ca²⁺ across membranes, Ionomycin shows a higher selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). stemcell.com This specificity is a critical advantage in experiments where the goal is to manipulate Ca²⁺ levels with minimal off-target effects on other ions.
In the context of assisted oocyte activation (AOA), studies have directly compared the efficacy of Ionomycin and A23187. Multiple reports indicate that Ionomycin leads to significantly higher oocyte activation rates than A23187. oup.comjogcr.com For example, one prospective study found activation rates of 43.1% with Ionomycin versus 15.9% with A23187. oup.com Another study reported fertilization rates of 68.0% for Ionomycin-treated oocytes compared to 39.5% for those treated with calcimycin (B1668216). jogcr.com This superior efficacy has made Ionomycin a preferred choice in many clinical AOA protocols. oup.com
The mechanism of action also differs; while both are considered ionophores, their interaction with cellular membranes and intracellular stores can vary, leading to different magnitudes and kinetics of the resulting Ca²⁺ signal. researchgate.net
The choice of ionophore can have profound effects on subsequent embryonic development, which can be monitored using time-lapse imaging (morphokinetics). Comparative studies have revealed significant distinctions in developmental patterns following activation with different ionophores.
In studies comparing Ionomycin and A23187 for oocyte activation, embryos activated with Ionomycin tend to exhibit morphokinetic timings that are more comparable to control embryos from standard ICSI procedures. nih.govnih.gov In contrast, activation with A23187 has been associated with significant delays in key developmental milestones, such as the timing of pronuclear appearance (tPNa) and pronuclear fading (tPNf). nih.govnih.govresearchgate.net
A comparative table summarizing the differential effects of Ionomycin and A23187 on oocyte activation and development, based on data from a prospective study. oup.com
Assessment of Relative Efficacy and Specificity
Real-time Intracellular Calcium Monitoring Techniques
To precisely study the effects of this compound, it is essential to monitor the resulting changes in intracellular Ca²⁺ concentrations in real-time. This is achieved using specialized fluorescent indicators that change their spectral properties upon binding to Ca²⁺.
A variety of fluorescent dyes are available for measuring intracellular Ca²⁺, each with its own characteristics. The choice of indicator depends on the specific requirements of the experiment, including the expected Ca²⁺ concentration range and the available imaging equipment. researchgate.netb-cdn.net
Fura-2 is a widely used ratiometric Ca²⁺ indicator. google.comionbiosciences.com It is excited by ultraviolet (UV) light at two different wavelengths (typically 340 nm and 380 nm). ionbiosciences.com When Fura-2 binds to Ca²⁺, its fluorescence intensity increases at the 340 nm excitation wavelength and decreases at 380 nm. ionbiosciences.com The ratio of the fluorescence emission at these two excitation wavelengths provides a quantitative measure of the intracellular Ca²⁺ concentration that is largely independent of dye concentration, cell thickness, or photobleaching. researchgate.netgoogle.com This makes Fura-2 particularly suitable for accurate quantification of resting Ca²⁺ levels and small changes in concentration. researchgate.net However, it requires a specialized imaging system capable of rapid UV wavelength switching. researchgate.netionbiosciences.com
Tetramethylrhodamine, methyl ester (TMRM) is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. While primarily used to measure mitochondrial membrane potential (ΔΨm), its fluorescence can also be influenced by changes in mitochondrial Ca²⁺ uptake. nih.gov In some experimental setups, TMRM is used alongside a cytosolic Ca²⁺ indicator like Fura-2 to simultaneously monitor mitochondrial bioenergetics and cytosolic Ca²⁺ dynamics. nih.gov This dual-probe approach allows researchers to investigate the interplay between cytosolic calcium signals induced by an ionophore and the corresponding response of the mitochondria.
Characteristics of common fluorescent indicators used in conjunction with calcium ionophore studies.
Time-Lapse Microscopy for Dynamic Cellular Events
Time-lapse microscopy is a powerful technique for observing the dynamics of cellular processes in real time. nih.gov When combined with calcium ionophores, it allows researchers to visualize and quantify the rapid changes in intracellular calcium concentration ([Ca²⁺]i) and the subsequent cellular events triggered by this influx. The general principle involves pre-loading cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or GCaMP, which increases in fluorescence intensity upon binding to Ca²⁺. plos.orgresearchgate.netbiorxiv.org
Following the addition of a calcium ionophore, time-lapse imaging captures the ensuing wave of Ca²⁺ and the dynamic cellular responses. nih.gov This methodology has been instrumental in studying a variety of biological phenomena. For instance, researchers have used the calcium ionophore ionomycin to induce and observe neurite degeneration in neuroblastoma cells, capturing the process with a time-lapse live cell imaging system. tandfonline.comtandfonline.com Similarly, the technique has been applied to monitor Ca²⁺ dynamics during axon degeneration following injury, revealing distinct phases of calcium influx. nih.gov In other models, time-lapse microscopy of cells treated with a calcium ionophore has been used to visualize cell cycle oscillations in frog egg extracts and to probe the endogenous calcium handling machinery in fibroblasts. plos.orgarxiv.org
The experimental setup typically involves a microscope equipped with a camera and an environmental chamber to maintain physiological conditions for the live cells. nih.gov Images are captured at set intervals, which can range from milliseconds to minutes depending on the speed of the process being studied. yokogawa.com The resulting sequence of images is then compiled into a video, providing a dynamic view of events such as signal transduction, cell migration, or apoptosis as they unfold in response to the ionophore-induced calcium signal. nih.govtandfonline.com
Pharmacological Interventions and Genetic Modulations in Conjunction with this compound
To dissect the complex signaling cascades initiated by a rise in intracellular calcium, this compound can be used in concert with specific pharmacological inhibitors or advanced genetic tools. This approach allows researchers to move beyond simply inducing a calcium influx to understanding the specific pathways and molecular players involved in the downstream cellular response. By selectively blocking certain steps in the signaling cascade or by altering the expression of key genes, the functional role of these components in response to a calcium signal can be elucidated.
A primary step in investigating ionophore-induced phenomena is to confirm that the observed effects are indeed dependent on the elevation of intracellular calcium. This is accomplished by using intracellular and extracellular calcium chelators.
BAPTA-AM : A membrane-permeable chelator that binds to Ca²⁺ within the cell, thus preventing its downstream effects. apexbt.comlumiprobe.com Its application can block or attenuate cellular responses to a calcium ionophore, confirming the role of intracellular Ca²⁺. spandidos-publications.com For example, BAPTA-AM has been shown to downregulate CRMP4 and inhibit mitochondrial membrane potential depolarization, events that can be triggered by calcium influx. spandidos-publications.com
EGTA : An extracellular chelator used to create a low-calcium external environment. nih.gov This helps to determine the relative contribution of extracellular calcium influx versus the release from intracellular stores in the observed cellular response. semanticscholar.org
Once the role of calcium is established, signaling pathway antagonists are employed to identify the specific downstream effectors. A calcium-ionophore-induced rise in [Ca²⁺]i often activates calcium-binding proteins like calmodulin, which in turn activates other enzymes. aai.orgnih.gov By using specific inhibitors, researchers can pinpoint which pathways are critical for a particular outcome. aai.org
For instance, in studies on myeloid cells, the effects of a calcium ionophore were attenuated by calmodulin antagonists like W-7 and calcineurin inhibitors such as cyclosporin (B1163) A, indicating that a calmodulin/calcineurin pathway was essential for the observed differentiation into dendritic-like cells. aai.orgnih.gov In contrast, antagonists for calmodulin-dependent protein kinase (CaMK) blocked other specific ionophore-induced changes, demonstrating that discrete signaling pathways are activated downstream of the initial calcium signal. aai.org
Table 1: Examples of Pharmacological Interventions Used with Calcium Ionophores This table is interactive. You can sort and filter the data.
| Agent Type | Compound Name | Target/Mechanism | Investigative Purpose | Reference |
|---|---|---|---|---|
| Intracellular Ca²⁺ Chelator | BAPTA-AM | Binds and buffers intracellular free Ca²⁺ | Confirm that the cellular response is dependent on a rise in [Ca²⁺]i. | apexbt.comspandidos-publications.com |
| Extracellular Ca²⁺ Chelator | EGTA | Binds extracellular Ca²⁺, preventing its influx. | Distinguish between effects of Ca²⁺ influx vs. release from internal stores. | nih.govaai.org |
| Signaling Pathway Antagonist | Cyclosporin A | Inhibits calcineurin, a Ca²⁺/calmodulin-dependent phosphatase. | Determine the involvement of the calcineurin pathway in the response. | aai.orgnih.gov |
| Signaling Pathway Antagonist | W-7 | Inhibits calmodulin, a primary Ca²⁺ sensor protein. | Determine the involvement of calmodulin-mediated signaling. | aai.orgnih.gov |
| Signaling Pathway Antagonist | Verapamil | Blocks L-type calcium channels. | Investigate the role of specific calcium channels in the ionophore-induced response. | nih.govresearchgate.net |
The experimental paradigm involves first using siRNA or CRISPR/Cas9 to alter the expression of a gene hypothesized to be involved in a calcium-dependent process. researchgate.net Subsequently, the modified cells are treated with a calcium ionophore to initiate the signaling cascade. By comparing the response of these genetically manipulated cells to that of unaltered (wild-type) cells, the specific function of the target gene can be determined.
For example, if knocking out a specific protein with CRISPR/Cas9 prevents a cellular event that is normally triggered by a calcium ionophore, it provides strong evidence that the protein is a necessary component of that signaling pathway. This approach has been used to study the contribution of specific calcium signaling pathways to anhydrobiosis in Pv11 cells, where CRISPR/Cas9 was first used to knock in a calcium sensor (GCaMP3) to allow for monitoring of ionophore-induced calcium changes. biorxiv.org While siRNA provides a transient knockdown, CRISPR offers the ability to create stable cell lines with permanent gene edits, facilitating more extensive functional studies. frontiersin.org
Application of Calcium Chelators and Signaling Pathway Antagonists
Utilization in Ion-Selective Electrode Development for Calcium Activity Measurement
This compound, also known by its chemical name N,N-Dicyclohexyl-N′,N′-dioctadecyl-diglycolic diamide (B1670390) or as ETH 5234, is a key component in the fabrication of ion-selective electrodes (ISEs) for the potentiometric measurement of calcium ions (Ca²⁺). ISEs are electrochemical sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential, which can be measured with a voltmeter. agscientific.com
The defining feature of this compound is its exceptional selectivity and lipophilicity. It is an extremely lipophilic neutral carrier, which allows for the creation of chemical sensors with a very long lifetime. Its molecular structure is designed to selectively bind Ca²⁺ ions and transport them across a polymeric membrane (typically PVC) that separates the sample solution from the internal reference solution of the electrode.
The high selectivity of this compound is crucial for accurate measurements in complex biological fluids like blood or plaque fluid, where many other ions are present. nist.gov It exhibits a strong preference for Ca²⁺ over other common cations. This high selectivity minimizes interference from other ions, enabling the precise measurement of Ca²⁺ activity even at very low, sub-nanomolar concentrations. For example, it has been used in preparing membranes for micro-ISEs to measure calcium activity in oral fluids and for potentiometric detection using AlGaN/GaN transistors. nist.gov
Table 2: Recommended Membrane Composition for a Ca²⁺-Selective Electrode Using this compound This table is based on data for creating a solvent polymeric membrane electrode based on the highly lipophilic this compound.
| Component | Recommended Weight % | Function |
|---|---|---|
| This compound (ETH 5234) | 1.00 | Ionophore (Selective Ca²⁺ Carrier) |
| Potassium tetrakis(4-chlorophenyl)borate | 0.28 | Anionic Additive (Reduces membrane resistance) |
| 2-Nitrophenyl octyl ether | 65.82 | Membrane Plasticizer/Solvent |
| Poly(vinyl chloride) high molecular weight | 32.90 | Polymer Matrix Support |
Table 3: Selectivity Coefficients for a this compound-Based Electrode The selectivity coefficient (log KPotCa,M) indicates the preference of the electrode for the primary ion (Ca²⁺) over an interfering ion (M). A more negative value signifies higher selectivity for Ca²⁺.
| Interfering Ion (M) | log KPotCa,M |
|---|---|
| H⁺ | -3.1 |
| Mg²⁺ | -4.4 |
| Li⁺ | -5.8 |
| Na⁺ | -5.9 |
| K⁺ | -7.5 |
Challenges, Limitations, and Future Directions in Calcium Ionophore Iv Research
Understanding the Nuances of Calcium Oscillation Patterns vs. Ionophore-Induced Flux
A fundamental challenge in calcium ionophore research lies in the difference between the artificial, sustained influx of calcium it induces and the natural, finely-tuned calcium oscillations that govern physiological processes. nih.govresearchgate.net Natural fertilization, for instance, is triggered by a series of low-magnitude, high-frequency calcium spikes within the oocyte. researchgate.net In contrast, ionophores like Calcium Ionophore IV create a single, prolonged wave of high-concentration calcium influx. researchgate.net This non-physiological signal is a key point of debate, as the specific frequency, amplitude, and duration of calcium oscillations are known to encode information that dictates downstream cellular events, including gene expression and embryonic development. researchgate.net The divergence between ionophore-induced flux and physiological oscillations may lead to different gene expression patterns and even epigenetic modifications, raising questions about the long-term consequences of its use. researchgate.net
Long-term Safety and Offspring Outcomes in Clinical Applications (e.g., ART)
The use of calcium ionophores, particularly in assisted reproductive technologies (ART) to overcome fertilization failure, has prompted extensive research into its long-term safety for offspring. nih.govresearchgate.net While many studies and meta-analyses have concluded that the use of calcium ionophores in ART does not significantly increase the risk of congenital birth defects, and can improve live birth rates in specific patient groups, the need for more comprehensive, long-term follow-up studies remains. nih.govnih.govresearchgate.netresearchgate.net
Concerns persist regarding the potential for subtle, long-term health issues or developmental differences in children born after ionophore-assisted oocyte activation. researchgate.net Studies have shown no significant differences in birth weight or gestational age in newborns. nih.gov However, the non-physiological calcium signal's potential to affect later development remains an area requiring diligent investigation. researchgate.netfrontiersin.org
Below is a table summarizing findings from various studies on the clinical outcomes of using calcium ionophores in ART.
| Study Focus | Key Findings |
| Meta-Analysis of 22 Studies | Use of calcium ionophore in ICSI-AOA significantly improved live birth and clinical pregnancy rates without increasing miscarriage or congenital birth defect rates. nih.govresearchgate.net |
| PGT Cycle Safety Study | No significant difference in blastocyst aneuploidy rates, live birth rates, or birth weights for infants born after using calcium ionophore (A23187) compared to standard PGT cycles. nih.govnih.gov |
| Long-term Follow-up | Studies have not found an increase in birth defects in singleton and twin births after ionophore use compared to ICSI alone. nih.gov |
| Rescue Activation | Using calcium ionophore to "rescue" unfertilized oocytes can lead to the development of viable embryos and healthy live births. frontiersin.org |
Optimization of Research Protocols for Reproducibility and Efficacy
Ensuring the reproducibility and efficacy of experiments involving this compound is a critical challenge. The effectiveness of the ionophore can be influenced by a multitude of factors, including concentration, duration of exposure, and the specific cell type being studied. oup.com High intra- and inter-subject variability has been noted in some applications, such as the acrosome reaction to ionophore challenge (ARIC) test used in fertility diagnostics. oup.com This variability can make it difficult to establish standardized protocols and reliable reference values for clinical use. oup.com
To address these issues, future research must focus on:
Standardization: Developing and validating standardized protocols for the use of this compound in different applications to minimize variability between labs.
Quality Control: Implementing robust quality control measures, such as the use of frozen quality control samples, to ensure consistency over time. oup.com
Dose-Response Studies: Conducting detailed dose-response and time-course studies for specific cell types and applications to determine the optimal conditions for achieving the desired biological effect while minimizing off-target effects.
Ready-to-Use Formulations: The development of commercially available, ready-to-use ionophore solutions has been shown to yield high fertilization and pregnancy rates in severe male factor infertility, suggesting that standardized formulations can improve clinical efficacy. researchgate.net
Exploration of Novel Therapeutic Targets and Biomedical Applications
While much of the clinical focus for calcium ionophores has been on ART, researchers are actively exploring new therapeutic applications. The ability of these compounds to manipulate intracellular calcium levels opens up possibilities for treating a range of diseases characterized by dysregulated calcium signaling. pmarketresearch.com
Emerging areas of research include:
Oncology: Investigating the use of calcium ionophores to induce cell death (apoptosis or necroptosis) in cancer cells, potentially offering a new strategy for cancers resistant to traditional therapies. mdpi.commdpi.com
Infectious Diseases: Exploring the use of calcium ionophores in combination therapies to combat multidrug-resistant bacterial infections. pmarketresearch.com
Cardioprotection: Studying whether extracellular vesicles produced from cells treated with calcium ionophores can protect heart cells from ischemia/reperfusion injury. mdpi.com
Agriculture: Using calcium ionophores to enhance stress tolerance in crops by improving calcium uptake, which could lead to higher yields in challenging environments. pmarketresearch.com
These novel applications highlight the versatility of calcium ionophores and the potential for this compound to be repurposed for a wide array of biomedical challenges.
Integration of Omics Technologies to Elucidate Comprehensive Cellular Responses
To gain a deeper understanding of the cellular impact of this compound, researchers are increasingly turning to "omics" technologies. These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—allow for a comprehensive, system-wide view of the molecular changes induced by ionophore treatment. nih.govahajournals.orgnih.gov
| Omics Technology | Application in Ionophore Research | Key Findings |
| Transcriptomics | Analysis of gene expression changes in podocytes (kidney cells) after treatment with a calcium ionophore. researchgate.net | Identified novel calcium-regulated gene networks relevant to chronic kidney disease. researchgate.net |
| Proteomics | N-terminomics analysis to identify proteins cleaved by Calpain-2 after its activation by a calcium ionophore. nih.gov | Revealed key proteolytic processing of metabolic and cell adhesion proteins. nih.gov |
| Multi-omics | Combined proteomics and metabolomics analysis of cells treated with Aflatoxin B1, which disrupts calcium homeostasis. mdpi.com | Elucidated complex cytotoxicity effects involving calcium signaling and oxidative stress pathways. mdpi.com |
| Proteomics | Analysis of serum from melanoma patients and ionophore-treated platelets. nih.gov | Showed that systemic calcium mobilization and platelet activation are linked to cancer progression. nih.gov |
By integrating data from these different omics layers, researchers can construct detailed models of the cellular pathways affected by ionophore-induced calcium influx, moving beyond single-gene or single-protein studies to a more holistic understanding. researchgate.netfrontiersin.org
Addressing Inter-individual Variability in Biological Responses
A final, complex challenge is the significant variability observed in how different individuals, or even different cells from the same individual, respond to calcium ionophores. nih.govrupress.org This variability can stem from multiple sources.
For instance, the cellular response to a calcium ionophore is not solely dependent on the ionophore itself but also on the cell's intrinsic machinery. This includes the activation of native calcium channels, the mobilization of calcium from internal stores like the endoplasmic reticulum, and the activity of store-regulated calcium channels in the plasma membrane. nih.govresearchgate.net Cells can exhibit different sensitivities to ionophores based on the state of their internal calcium stores and the expression levels of various channels and pumps. nih.gov Some cell types, like memory T-cells, have been found to be relatively resistant to ionophores, a trait linked to a lack of calcium in their intracellular stores. nih.gov Furthermore, even within a responsive cell population, there can be heterogeneity in calcium sensitivity, as seen in cortical granules that require different calcium thresholds to trigger fusion. rupress.org This inherent biological diversity complicates the prediction of responses and underscores the need for personalized approaches in potential therapeutic applications.
Q & A
Q. What is the mechanistic role of Calcium Ionophore IV in modulating intracellular calcium levels, and how does this compare to other ionophores like A23187?
this compound facilitates Ca²⁺ transport across cellular membranes, mimicking physiological calcium signaling pathways. Unlike fluorescent analogs (e.g., A23187), this compound is non-fluorescent, making it suitable for experiments requiring concurrent fluorescent probes . Its selectivity and binding affinity for Ca²⁺ are critical for studies requiring precise control over intracellular calcium fluxes, such as oocyte activation or apoptosis assays .
Q. What experimental models are validated for studying this compound's effects on cellular processes?
Common models include:
- In vitro oocyte activation : Post-ICSI oocytes incubated in this compound solutions to rescue fertilization failure .
- Stem cell differentiation : Used in protocols to modulate calcium-dependent signaling pathways during embryonic stem cell derivation .
- Apoptosis studies : Hepatic stellate cells treated with ionophore to assess endoplasmic reticulum stress pathways . Ensure model selection aligns with the ionophore’s specificity for Ca²⁺ and its non-fluorescent properties .
Q. What controls are essential when designing calcium signaling experiments with this compound?
- Calcium-free controls : Use EGTA or BAPTA-AM to chelate extracellular/intracellular Ca²⁺ and confirm ionophore specificity .
- Dose-response validation : Test multiple concentrations (e.g., 0.1–10 µM) to avoid cytotoxicity .
- Time-course analysis : Limit exposure (e.g., 15–30 minutes) to prevent irreversible calcium overload .
Advanced Research Questions
Q. How can researchers optimize this compound concentration and exposure duration to balance efficacy and cytotoxicity?
- Factorial experimental designs : Use 3×3 factorial patterns (e.g., varying ionophore concentration and oocyte age) to identify optimal parameters .
- Dose-response curves : Measure intracellular Ca²⁺ levels (e.g., Fura-2 AM) and cell viability (e.g., MTT assays) across concentrations .
- Pulse-chase protocols : Short-term exposure (e.g., 15 minutes) followed by washout minimizes off-target effects .
Q. How can contradictory results in this compound’s effects across cell types be resolved?
Contradictions often arise from cell-specific calcium buffering or signaling pathway differences. Strategies include:
- Comparative studies : Parallel experiments in primary cells (e.g., lymphocytes) and immortalized lines (e.g., HEK293) .
- Pathway inhibition : Use inhibitors (e.g., LaCl₃ for calcium influx blockade) to isolate ionophore-specific effects .
- Single-cell analysis : Flow cytometry or live-cell imaging to account for heterogeneity in calcium responses .
Q. How can this compound be integrated with fluorescent calcium indicators without spectral interference?
this compound’s non-fluorescent properties make it ideal for pairing with indicators like Fluo-4 or Rhod-2 . Key steps:
- Validation of non-interference : Conduct control experiments with ionophore alone to confirm no signal overlap.
- Sequential application : Pre-load cells with fluorescent dyes before ionophore treatment to avoid dye-ionophore interactions .
Q. What methodologies address variability in this compound’s batch-to-batch performance?
- Quality control assays : Require suppliers to provide Certificates of Analysis (COA) with purity (>95%) and stability data (e.g., shelf life >4 months) .
- In-house validation : Test each batch in a standardized assay (e.g., calcium flux in HEK293 cells) before full-scale experiments .
Methodological Considerations
Q. How should this compound be documented in research protocols to ensure reproducibility?
Follow guidelines for detailed experimental reporting:
- Concentration and solvent : Specify stock solution preparation (e.g., 10 mM in DMSO) and working dilutions .
- Incubation conditions : Include temperature, duration, and washout steps .
- Batch-specific data : Reference COA lot numbers and purity metrics .
Q. What statistical approaches are recommended for analyzing this compound-induced calcium oscillations?
- Time-series analysis : Use ANOVA with repeated measures to compare oscillation frequency/amplitude across treatments .
- Non-parametric tests : Apply Mann-Whitney U tests for non-normal distributions (common in calcium imaging data) .
Troubleshooting
Q. Why might this compound fail to induce expected calcium responses, and how can this be addressed?
Potential causes include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
